molecular formula C8H11NO2 B14674662 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one CAS No. 35893-38-0

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one

Cat. No.: B14674662
CAS No.: 35893-38-0
M. Wt: 153.18 g/mol
InChI Key: UODQYFOLOLYNBN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is an organic compound that features a pyrrole ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of pyrrole with a suitable ketone precursor under acidic or basic conditions. For example, the reaction of pyrrole with 3-hydroxy-2-butanone in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine) or sulfonyl chlorides.

Major Products

    Oxidation: Formation of 3-oxo-3-(1H-pyrrol-2-yl)butan-2-one.

    Reduction: Formation of 3-hydroxy-3-(1H-pyrrol-2-yl)butanol.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is unique due to the presence of both a hydroxyl group and a pyrrole ring, which confer distinct chemical and biological properties

Properties

CAS No.

35893-38-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-hydroxy-3-(1H-pyrrol-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(10)8(2,11)7-4-3-5-9-7/h3-5,9,11H,1-2H3

InChI Key

UODQYFOLOLYNBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CC=CN1)O

Origin of Product

United States

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